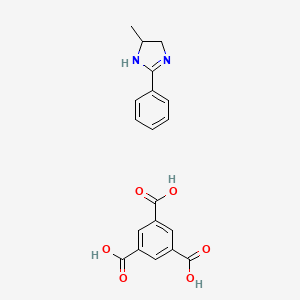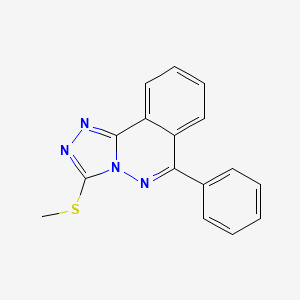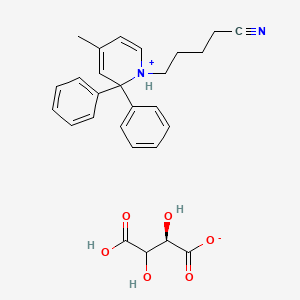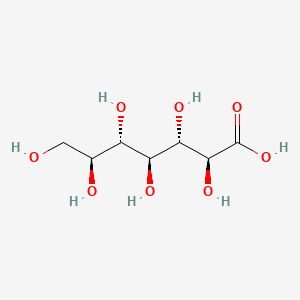
Manganese, bis((2xi)-D-gluco-heptonato)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) is a coordination compound where manganese is complexed with a hexahydroxyheptanoate ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) typically involves the reaction of manganese salts with hexahydroxyheptanoic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then subjected to crystallization to isolate the compound in pure form.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of manganese oxide or manganese carbonate as starting materials. These are reacted with hexahydroxyheptanoic acid in large reactors, followed by purification steps such as filtration, crystallization, and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) can undergo various chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions to yield lower oxidation state manganese complexes.
Substitution: Ligand exchange reactions can occur, where the hexahydroxyheptanoate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in an appropriate solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(I) or manganese(0) species.
Applications De Recherche Scientifique
2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for manganese-containing enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of advanced materials, such as manganese-based catalysts and electronic materials.
Mécanisme D'action
The mechanism by which 2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) exerts its effects involves the interaction of the manganese center with various substrates. The hexahydroxyheptanoate ligand stabilizes the manganese ion, allowing it to participate in redox reactions. The molecular targets and pathways involved depend on the specific application, but generally include electron transfer processes and coordination with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Manganese(III) acetylacetonate
- Manganese(II) chloride
- Manganese(IV) oxide
Comparison
Compared to these similar compounds, 2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) is unique due to its specific ligand environment, which provides distinct chemical properties and reactivity. For example, the hexahydroxyheptanoate ligand offers multiple coordination sites, enhancing the stability and versatility of the manganese complex in various applications.
Propriétés
Numéro CAS |
12565-60-5 |
|---|---|
Formule moléculaire |
C7H14O8 |
Poids moléculaire |
226.18 g/mol |
Nom IUPAC |
(2S,3S,4S,5S,6S)-2,3,4,5,6,7-hexahydroxyheptanoic acid |
InChI |
InChI=1S/C7H14O8/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h2-6,8-13H,1H2,(H,14,15)/t2-,3-,4-,5-,6-/m0/s1 |
Clé InChI |
KWMLJOLKUYYJFJ-RUTHBDMASA-N |
SMILES isomérique |
C([C@@H]([C@@H]([C@@H]([C@@H]([C@@H](C(=O)O)O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


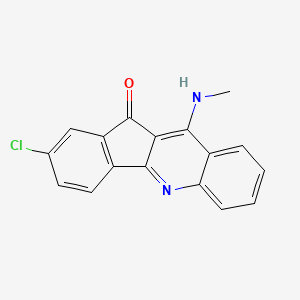

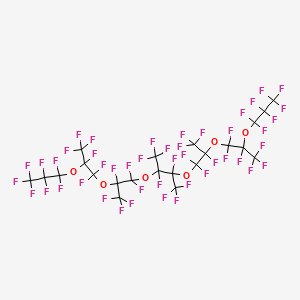


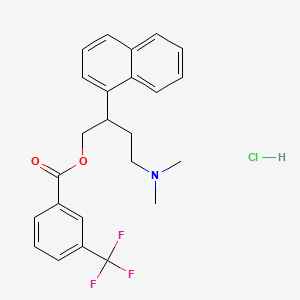


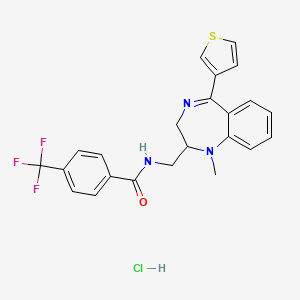
![[(3S,3aR,6S,6aS)-3-[4-[3-(benzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12716006.png)
